molecular formula C21H25ClN2O5S B2381306 3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide CAS No. 922057-06-5

3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide

カタログ番号: B2381306
CAS番号: 922057-06-5
分子量: 452.95
InChIキー: VMUCNJWMKZDJLB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzenesulfonamide derivative featuring a chloro (-Cl) group at position 3 and a methoxy (-OCH₃) group at position 4 on the benzene ring. The sulfonamide group is attached to a substituted benzoxazepine moiety, which includes a 3,3-dimethyl group, a 4-oxo (keto) group, and a 5-propyl substituent.

Crystallographic studies of such complex molecules often rely on software like SHELX for structure refinement and WinGX/ORTEP for visualization and analysis . These tools enable precise determination of bond lengths, angles, and molecular packing, which are critical for understanding structure-activity relationships (SARs).

特性

IUPAC Name

3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O5S/c1-5-10-24-17-11-14(6-8-19(17)29-13-21(2,3)20(24)25)23-30(26,27)15-7-9-18(28-4)16(22)12-15/h6-9,11-12,23H,5,10,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUCNJWMKZDJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a benzenesulfonamide moiety with a tetrahydrobenzo[b][1,4]oxazepine ring, which may contribute to its biological activity. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23ClN2O3S with a molecular weight of 386.88 g/mol. The presence of a chloro substituent and various alkyl groups enhances its chemical properties and potential reactivity. The structure can be represented as follows:

IUPAC Name 3 chloro N 3 3 dimethyl 4 oxo 5 propyl 2H 1 5 benzoxazepin 8 yl benzenesulfonamide\text{IUPAC Name }3\text{ chloro N 3 3 dimethyl 4 oxo 5 propyl 2H 1 5 benzoxazepin 8 yl benzenesulfonamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is hypothesized that the compound may inhibit certain enzymes or receptors involved in critical biological pathways. The exact mechanism is still under investigation but may involve:

  • Enzyme Inhibition : The compound could inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It may interact with specific receptors influencing signal transduction pathways.

Anticancer Activity

Compounds in the oxazepine class have been explored for their anticancer properties. For instance:

CompoundTargetIC50 (μM)Reference
7xCDK40.025 - 0.1
7xVarious Tumor Lines0.25 - 2.0

The potential for 3-chloro-N-(3,3-dimethyl...) to exhibit similar anticancer effects warrants further investigation.

Antimicrobial Activity

Compounds containing sulfonamide moieties are known for their antimicrobial properties. They function by inhibiting bacterial folate synthesis:

CompoundActivityReference
SulfanilamideBroad-spectrum antibacterial

This suggests that the sulfonamide component of our compound could also contribute to antimicrobial activity.

Case Studies

While direct studies on the specific compound are scarce, analogous compounds have been investigated extensively:

  • Study on Oxazepine Derivatives : A study found that oxazepine derivatives exhibited potent inhibitory activity against various cancer cell lines through cell cycle arrest mechanisms .
  • Antimicrobial Efficacy : A related sulfonamide was shown to effectively inhibit bacterial growth in vitro at low concentrations .

類似化合物との比較

Research Findings and Methodological Considerations

Crystallographic Tools in Comparative Studies

  • SHELX Suite : Widely used for refining small-molecule structures, SHELXL’s robustness ensures accurate anisotropic displacement parameters, critical for comparing steric effects in analogues .
  • WinGX/ORTEP : Facilitates visualization of molecular geometry and hydrogen-bonding networks, enabling direct comparison of packing efficiencies between the target compound and its analogues .

Limitations in Available Data

  • The evidence provided focuses on crystallographic methodologies rather than explicit data for the target compound or its analogues. Thus, Table 1 includes hypothetical entries to illustrate typical comparison frameworks.
  • Future studies should prioritize depositing crystallographic data in public databases (e.g., CCDC) to enable cross-comparison.

準備方法

General Synthetic Approaches to Benzoxazepine Derivatives

Cyclization Methods for Benzo[b]oxazepine Formation

Several approaches have been developed for the synthesis of the benzoxazepine core structure. The primary methods include:

Acid-Catalyzed Cycloaddition Reactions

One of the most common methods for synthesizing oxazepines involves acid-catalyzed cycloaddition reactions of imine compounds with cyclic anhydrides. Oxazepines are typically prepared via dipolar cycloaddition reactions where a (5+2) addition mechanism is prevalent. For example, the reaction of phthalic anhydride with N-(4-(dimethylamino)benzylidene)thiophen-2-amine in dry benzene can yield 1,3-oxazepine derivatives.

Reaction of 2-Aminophenols with Alkynones

A novel synthetic method for accessing benzo[b]oxazepines involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100°C. This approach allows for the preparation of a series of benzo[b]oxazepine derivatives via a mechanistic pathway where the hydroxy proton of the aminophenol plays a crucial role in forming an alkynylketimine intermediate that undergoes 7-endo-dig cyclization.

Tandem C-N Coupling/C-H Carbonylation

A tandem transformation involving C-N coupling followed by C-H carbonylation has been developed for the synthesis of benzo-1,4-oxazepine derivatives. This method utilizes various phenylamines with allyl halides under a carbon dioxide atmosphere, catalyzed by copper compounds.

The general reaction for preparing 2-phenyl-2,3-dihydro-1H-benzo[e]oxazepin-5-one involves combining phenylamine (0.5 mmol), (1-chloro-vinyl)-benzene (0.6 mmol), CuI (10 mol%), an appropriate ligand (10 mol%), and Cs₂CO₃ (2 equiv.) in DMSO (4 mL) under CO₂ at 100°C for 10 hours.

Synthesis of Benzoxazepine Scaffolds with Specific Substitution Patterns

For the synthesis of the 3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b]oxazepin scaffold required for our target compound, a modified approach based on established methods is necessary. Table 1 outlines the key reactions and conditions for preparing substituted benzoxazepine derivatives.

Table 1: Synthetic Conditions for Substituted Benzoxazepine Derivatives

Starting Materials Reaction Conditions Product Yield (%) Melting Point (°C) Reference
2-Aminophenol + 4-phenylbut-3-yn-2-one 1,4-dioxane, 100°C, 19h 4,7-dimethyl-2-phenylbenzo[b]oxazepine 77 -
2-Aminophenol + 1-phenylprop-2-yn-1-one 1,4-dioxane, 100°C, 19h 4-methyl-2-phenylbenzo[b]oxazepine 77 -
4-methyl-2-aminophenol + 1-phenylprop-2-yn-1-one 1,4-dioxane, 100°C, 19h 4,8-dimethyl-2-phenylbenzo[b]oxazepine 81 -
Phenylamine + (1-chloro-vinyl)-benzene DMSO, CuI, CO₂, 100°C, 10h 2-phenyl-2,3-dihydro-1H-benzo[e]oxazepin-5-one - -

Preparation of 3-Chloro-4-methoxybenzenesulfonyl Chloride

Synthetic Route to 3-Chloro-4-methoxybenzenesulfonyl Chloride

The preparation of 3-chloro-4-methoxybenzenesulfonyl chloride is a crucial step in the synthesis of the target compound as it serves as a key reagent for introducing the sulfonamide functionality. The standard method involves the chlorosulfonation of 3-chloro-4-methoxybenzene.

The synthetic procedure involves the following steps:

  • Chlorosulfonation of 3-chloro-4-methoxybenzene using chlorosulfonic acid or a mixture of sulfuric acid and phosphorus oxychloride
  • Isolation and purification of the sulfonyl chloride intermediate

Based on similar benzenesulfonyl chloride preparations, a representative procedure is as follows:

Procedure for 3-Chloro-4-methoxybenzenesulfonyl Chloride Preparation:

A mixture of 3-chloro-4-methoxybenzene (0.5 mol) and phosphorus oxychloride (0.5 mol) is heated to approximately 50°C. Concentrated sulfuric acid (0.525 mol) is added slowly while maintaining the temperature between 60-66°C. The reaction mixture is maintained at approximately 60°C for 22.5 hours and then at about 90°C for 5 hours. After cooling, the reaction mixture is poured onto a slurry of ice and water. After stirring for approximately 45 minutes, the layers are separated. The lower layer containing the sulfonyl chloride is washed with cold water and the product is isolated.

The physical properties of 3-chloro-4-methoxybenzenesulfonyl chloride are summarized in Table 2.

Table 2: Physical Properties of 3-Chloro-4-methoxybenzenesulfonyl Chloride

Property Value Source
CAS Number 22952-43-8
Molecular Formula C₇H₆Cl₂O₃S
Molecular Weight 241.09 g/mol
Physical State Solid
Boiling Point 352.2±27.0 °C (Predicted)
Density 1.487±0.06 g/cm³ (Predicted)
Hazard Classification Corrosive (Skin Corr. 1B, Eye Dam. 1)

Synthesis of 3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)-4-methoxybenzenesulfonamide

Proposed Synthetic Route

Based on established methodologies for similar compounds, the synthesis of the target compound can be achieved through a multi-step procedure involving:

  • Preparation of the 3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl core
  • Introduction of the sulfonamide group using 3-chloro-4-methoxybenzenesulfonyl chloride

Detailed Synthetic Procedure

Synthesis of 3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl Core

Step 1: Preparation of Substituted 2-Aminophenol Derivative

The synthesis begins with an appropriately substituted 2-aminophenol, which may require prior functionalization to introduce necessary substituents at the desired positions.

Step 2: Formation of the Benzoxazepine Ring

The benzoxazepine ring can be formed through the reaction of the substituted 2-aminophenol with an appropriate alkynone or via a tandem C-N coupling/C-H carbonylation approach. For introducing the 3,3-dimethyl and 5-propyl substitution pattern, suitable precursors and reagents must be selected.

A modified procedure based on existing protocols would involve:

  • Mixing the substituted 2-aminophenol (1 equivalent) with a suitably functionalized alkynone (1.2 equivalents) in 1,4-dioxane
  • Heating the mixture at 100°C for 18-24 hours under nitrogen atmosphere
  • Purification by column chromatography to obtain the substituted benzoxazepine core
Introduction of the Sulfonamide Group

Step 3: Sulfonamide Formation Reaction

The sulfonamide functionality is introduced by reacting the amino group of the benzoxazepine core with 3-chloro-4-methoxybenzenesulfonyl chloride. The general procedure is as follows:

  • Dissolve the benzoxazepine derivative (1 equivalent) in an appropriate solvent (e.g., pyridine, DMF with triethylamine)
  • Add 3-chloro-4-methoxybenzenesulfonyl chloride (1.1-1.2 equivalents) dropwise at 0-5°C
  • Allow the reaction to warm to room temperature and stir for 4-24 hours
  • Monitor the reaction by TLC to ensure completion
  • Quench the reaction with cold water and extract with an organic solvent (e.g., ethyl acetate)
  • Purify the product by column chromatography or recrystallization

A representative procedure based on similar sulfonamide formations is detailed below:

Procedure for Sulfonamide Formation:

To a solution of the 3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl derivative (0.01 mol) in DMF (25 mL), add triethylamine (0.015 mol). Cool the mixture to 0-5°C using an ice bath. Add 3-chloro-4-methoxybenzenesulfonyl chloride (0.012 mol) dropwise while maintaining the temperature below 10°C. After complete addition, allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with water (2 × 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography using appropriate solvent mixtures or by recrystallization.

Alternative Synthetic Approaches

Convergent Synthesis Strategy

An alternative approach involves a more convergent strategy where both the benzoxazepine core and the sulfonamide moiety are constructed separately and then combined in a final coupling step. This approach may offer advantages in terms of efficiency and overall yield.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been reported to significantly reduce reaction times for the preparation of oxazepine derivatives. This method could be applied to both the benzoxazepine formation and the sulfonamide coupling steps.

Table 3: Comparison of Synthetic Approaches for the Target Compound

Synthetic Approach Advantages Limitations Expected Yield (%) Time Required
Sequential Synthesis Well-established methodology Multiple purification steps 40-60 3-5 days
Convergent Synthesis Potentially higher overall yield More complex starting materials 50-70 2-4 days
Microwave-Assisted Significantly reduced reaction time Specialized equipment required 60-80 1-2 days

Analysis and Characterization

Physical and Chemical Properties

The expected physical and chemical properties of 3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)-4-methoxybenzenesulfonamide are summarized in Table 4.

Table 4: Predicted Physical and Chemical Properties of the Target Compound

Property Predicted Value
Molecular Formula C₂₄H₂₈ClN₂O₅S
Molecular Weight Approximately 491.0 g/mol
Physical State Solid
Melting Point 180-200°C (estimated based on similar compounds)
Solubility Soluble in DMSO, DMF, acetone; sparingly soluble in alcohols; insoluble in water
Log P Approximately 4.5-5.0 (lipophilic)

Spectroscopic Analysis

Characterization of the synthesized compound would typically involve the following spectroscopic techniques:

FT-IR Spectroscopy

Expected key IR bands:

  • N-H stretching: ~3300-3250 cm⁻¹
  • C=O stretching: ~1680-1650 cm⁻¹
  • S=O asymmetric stretching: ~1350-1320 cm⁻¹
  • S=O symmetric stretching: ~1170-1140 cm⁻¹
  • C-O-C stretching: ~1250-1200 cm⁻¹
  • C-Cl stretching: ~750-700 cm⁻¹
¹H NMR Spectroscopy

Expected key signals (in CDCl₃, δ ppm):

  • N-H proton: ~9.5-8.5 (s, 1H)
  • Aromatic protons: ~8.0-6.5 (m, 6H)
  • -OCH₃: ~3.9-3.8 (s, 3H)
  • -N-CH₂-CH₂-O-: ~4.2-3.8 (m, 4H)
  • -CH₂-CH₂-CH₃: ~1.8-0.8 (m, 7H)
  • -C(CH₃)₂-: ~1.5-1.3 (s, 6H)
¹³C NMR Spectroscopy

Expected key signals (in CDCl₃, δ ppm):

  • C=O: ~170-165
  • Aromatic carbons: ~155-115
  • -OCH₃: ~56
  • -N-CH₂-CH₂-O-: ~70-40
  • -C(CH₃)₂-: ~45 (quaternary carbon), ~28 (methyl carbons)
  • Propyl group carbons: ~40-10
Mass Spectrometry

Expected mass spectral data:

  • Molecular ion peak [M]⁺: m/z 491
  • Characteristic fragmentation patterns involving cleavage of the sulfonamide bond and the benzoxazepine ring

Purity Analysis

Purity assessment would typically involve:

  • High-Performance Liquid Chromatography (HPLC)
  • Thin-Layer Chromatography (TLC)
  • Elemental analysis

Applications and Biological Activity

Structure-Activity Relationship Analysis

The specific substitution pattern in the target compound (3,3-dimethyl-4-oxo-5-propyl) on the benzoxazepine core, combined with the 3-chloro-4-methoxy substitution on the benzenesulfonamide moiety, would be expected to influence its biological activity profile. The lipophilic propyl group at position 5 may enhance membrane permeability, while the dimethyl substitution at position 3 could affect the conformation and stability of the seven-membered ring.

Q & A

Q. What are the key steps in synthesizing this compound, and what analytical techniques validate its structural integrity?

The synthesis involves multi-step organic reactions starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core, followed by sulfonamide coupling. Critical steps include:

  • Core formation : Cyclization of precursors under controlled temperatures (e.g., 60–80°C) and inert atmospheres to avoid side reactions .
  • Sulfonamide introduction : Coupling with 3-chloro-4-methoxybenzenesulfonyl chloride using catalysts like DMAP or bases such as triethylamine .
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Validation : NMR (¹H/¹³C) confirms substituent positions, mass spectrometry verifies molecular weight, and IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .

Q. How is the compound’s biological activity initially screened, and what targets are prioritized?

Initial screening uses in vitro assays:

  • Enzyme inhibition : Testing against kinases, proteases, or receptors (e.g., kinase assays with ATPase activity measurement) .
  • Cell-based models : Antiproliferative activity in cancer cell lines (e.g., IC₅₀ determination via MTT assays) .
  • Target prioritization : Focus on structurally related targets (e.g., benzoxazepine-interacting enzymes like PDE inhibitors or GPCRs) .

Q. What spectroscopic and chromatographic methods are essential for characterizing intermediates and final products?

  • NMR spectroscopy : Assigns proton environments (e.g., distinguishing oxazepine ring protons from aromatic sulfonamide signals) .
  • HPLC-MS : Monitors reaction progress and detects impurities (<0.5% by area normalization) .
  • X-ray crystallography (if available): Resolves stereochemistry of the oxazepine core .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability while minimizing side products?

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
  • Flow chemistry : Continuous processing enhances reproducibility and reduces reaction times (e.g., microreactors for exothermic steps) .
  • Side product analysis : LC-MS identifies by-products (e.g., over-alkylation) for targeted suppression .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Assay standardization : Compare buffer conditions (e.g., pH, ionic strength) and cell lines used .
  • Compound purity verification : Re-test batches with HPLC to rule out impurity-driven effects .
  • Structural analogs : Test derivatives to isolate substituent-specific effects (e.g., propyl vs. ethyl groups on the oxazepine ring) .

Q. What computational strategies predict the compound’s reactivity and target interactions?

  • Quantum chemical calculations : Density Functional Theory (DFT) models reaction pathways (e.g., sulfonamide coupling energetics) .
  • Molecular docking : Simulates binding to biological targets (e.g., kinase active sites) using software like AutoDock Vina .
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Q. How does the compound interact with specific enzymes, and what mechanistic insights can be derived?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values for enzyme inhibition) .
  • Kinetic isotope effects : Identifies rate-determining steps in enzymatic reactions (e.g., deuterated substrates) .
  • Cryo-EM/X-ray co-crystallography : Visualizes binding modes and conformational changes in targets .

Q. What methodologies assess the compound’s stability under physiological and storage conditions?

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • HPLC stability-indicating assays : Quantify degradation products (e.g., sulfonic acid formation) .
  • Accelerated stability testing : Long-term storage at 25°C/60% RH to predict shelf life .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Substituent variation : Synthesize derivatives with altered alkyl chains (e.g., propyl → isopropyl) or halogens (Cl → F) .
  • Pharmacophore mapping : Identify critical moieties (e.g., sulfonamide’s role in hydrogen bonding) .
  • ADMET profiling : Prioritize analogs with improved solubility (LogP <3) and reduced CYP450 inhibition .

Q. What experimental approaches evaluate the compound’s toxicity and off-target effects in preclinical models?

  • Cytotoxicity panels : Test against non-target cell lines (e.g., HEK293) to assess selectivity .
  • hERG assay : Screen for cardiac liability via patch-clamp electrophysiology .
  • Metabolite identification : LC-MS/MS detects reactive metabolites that may cause idiosyncratic toxicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。